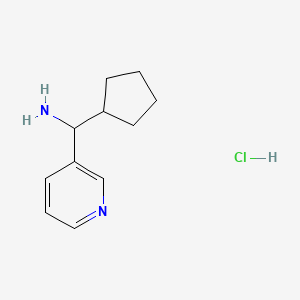
Cyclopentyl(pyridin-3-yl)methanamine hydrochloride
Overview
Description
Cyclopentyl(pyridin-3-yl)methanamine hydrochloride, also known as CPMH, is an organic compound that has been used in various scientific experiments and research. CPMH is a chiral amine that has been used in the synthesis of various compounds, as well as in the study of certain biochemical and physiological effects.
Scientific Research Applications
Catalysis and Polymerization
Palladium(II) complexes containing N-cyclopentyl substituted ligands, similar to Cyclopentyl(pyridin-3-yl)methanamine, have shown high catalytic activity for the polymerization of methyl methacrylate (MMA), indicating potential in materials science for creating polymers with specific properties (Sung-Hoon Kim et al., 2014). The specific geometry of these complexes, involving distorted square planar arrangements, plays a crucial role in their catalytic efficiency and the syndiotacticity of the resulting polymers.
Anticonvulsant Agents
Research into heterocyclic Schiff bases of 3-aminomethyl pyridine has identified several compounds with significant anticonvulsant activity. These compounds, synthesized through condensation reactions with various aldehydes/ketones, have been tested and found effective in seizures protection at specific doses in animal models, highlighting their potential in pharmacology for the development of new treatments (S. Pandey & R. Srivastava, 2011).
Metal Complex Synthesis and Characterization
The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles involving pyridinylphenylmethanamine derivatives has been explored, with studies showing these compounds' good activity and selectivity in catalytic applications. These findings contribute to the field of organometallic chemistry, offering insights into the design of catalysts for various chemical transformations (Gavin W. Roffe et al., 2016).
Photochemical and Photophysical Properties
Iron(III) complexes involving N,N-bis(pyridin-2-yl)methylamine derivatives have been synthesized and studied for their photocytotoxic properties, presenting a novel approach to cancer treatment through light-activated drugs. These complexes show significant potential for selective cellular uptake and phototoxicity under red light, opening new avenues for photodynamic therapy (Uttara Basu et al., 2014).
Ligand Design and Complexation
Research into the design and synthesis of novel ligands based on pyridin-3-yl)methanamine frameworks for metal complexation has led to the discovery of new compounds with potential applications in coordination chemistry and catalysis. For example, the ambient-temperature synthesis of novel pyrazolyl-pyridin-2-yl)methanamine derivatives highlights the versatility of these ligands in forming metal complexes with unique properties (Diana Becerra et al., 2021).
Safety and Hazards
The safety information for cyclopentyl (pyridin-2-yl)methanamine, a similar compound, includes hazard statements such as H302, H315, H318, H335, and precautionary statements like P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . Please refer to the material safety data sheet (MSDS) for the specific compound for comprehensive safety information.
properties
IUPAC Name |
cyclopentyl(pyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c12-11(9-4-1-2-5-9)10-6-3-7-13-8-10;/h3,6-9,11H,1-2,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQARQKIFDNDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CN=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(pyridin-3-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)
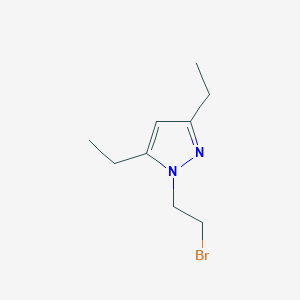
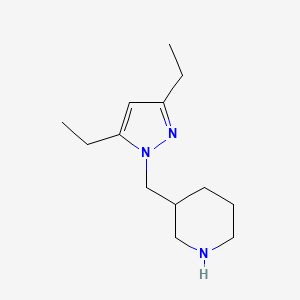
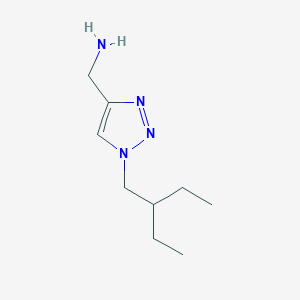
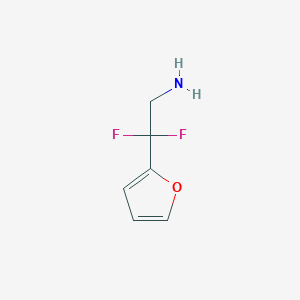
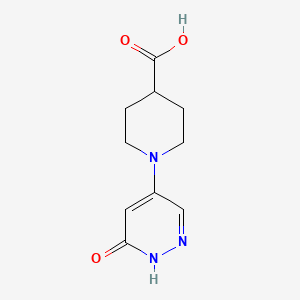
![2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1471931.png)
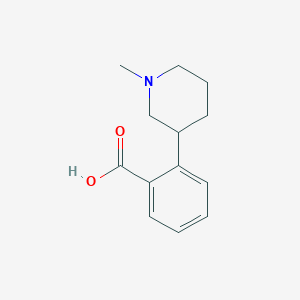

![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)

![4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1471941.png)
